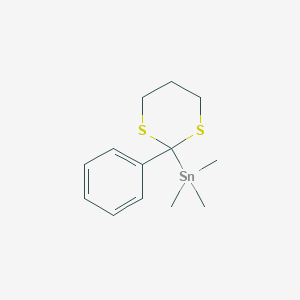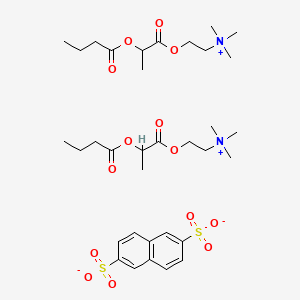
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate is a complex organic compound with a molecular formula of C22H30NO10S2 and a molecular weight of 532.6 g/mol . This compound is known for its unique structure, which includes both a quaternary ammonium group and a naphthalene disulfonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate involves its interaction with specific molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged biomolecules, while the naphthalene disulfonate moiety can participate in various chemical reactions. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate include other quaternary ammonium compounds and naphthalene derivatives. this compound is unique due to its combination of both functional groups, which imparts distinctive chemical and biological properties. Some similar compounds include:
Tetramethylammonium chloride: A simple quaternary ammonium compound used in various chemical applications.
Naphthalene-2-sulfonic acid: A naphthalene derivative used in the production of dyes and other chemicals.
These compounds share some similarities in their chemical structures and properties but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
73231-79-5 |
|---|---|
Formule moléculaire |
C34H54N2O14S2 |
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/2C12H24NO4.C10H8O6S2/c2*1-6-7-11(14)17-10(2)12(15)16-9-8-13(3,4)5;11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h2*10H,6-9H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |
Clé InChI |
FCLXNGINGYIENZ-UHFFFAOYSA-L |
SMILES canonique |
CCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.CCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




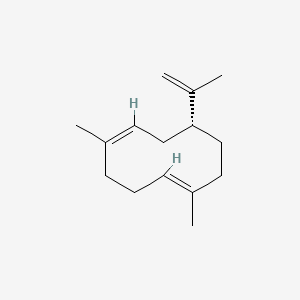
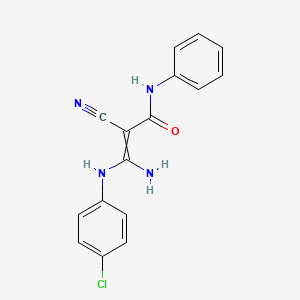
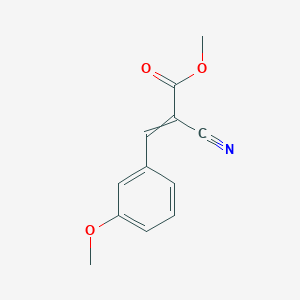
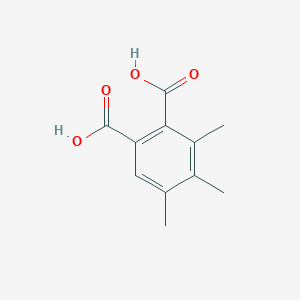
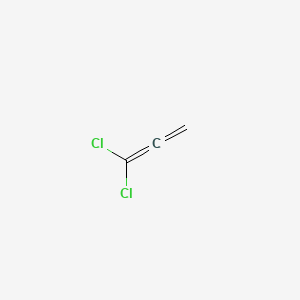
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
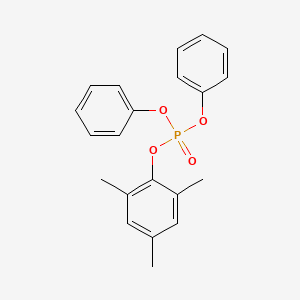

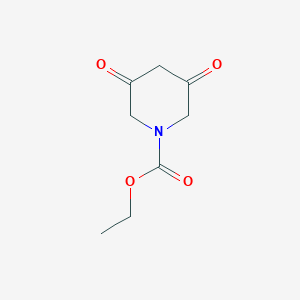
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)

